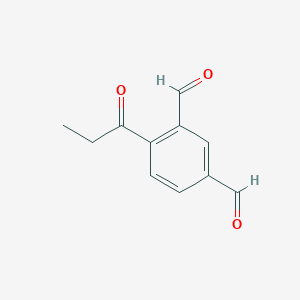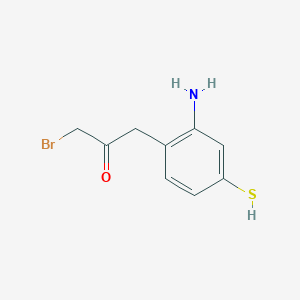
(S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzylidene moiety, which is further linked to a sulfinamide group. The stereochemistry of the compound is defined by the (S,E) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide typically involves a multi-step process. One common method includes the reaction of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene with n-butyl lithium in diethyl ether at low temperatures (around -78°C). This reaction forms an intermediate, which is then treated with a sulfinamide derivative to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using techniques such as flash chromatography, which helps in isolating the compound as a colorless oil with a high yield (approximately 73%) .
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
(S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism by which (S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,E)-2-methyl-N-(4-(trifluoromethyl)benzylidene)propane-2-sulfinamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(S,E)-2-methyl-N-(4-(difluoromethoxy)benzylidene)propane-2-sulfinamide: Contains a difluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from similar compounds and valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H14F3NO2S |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
(S)-2-methyl-N-[[4-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C12H14F3NO2S/c1-11(2,3)19(17)16-8-9-4-6-10(7-5-9)18-12(13,14)15/h4-8H,1-3H3/t19-/m0/s1 |
Clé InChI |
PFDZZJOIVBWVRU-IBGZPJMESA-N |
SMILES isomérique |
CC(C)(C)[S@](=O)N=CC1=CC=C(C=C1)OC(F)(F)F |
SMILES canonique |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



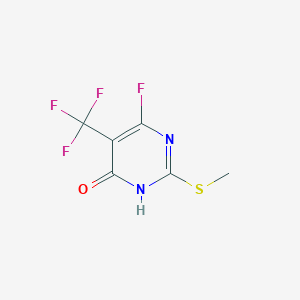
![Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14077536.png)


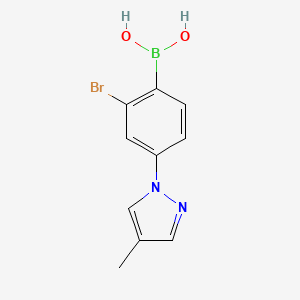
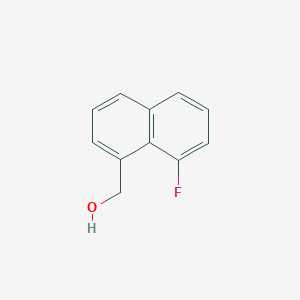
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14077553.png)



